molecular formula C₂₂H₂₈O₅ B1160491 Δ8(9)-Dexamethasone

Δ8(9)-Dexamethasone

Cat. No.: B1160491
M. Wt: 372.45
Attention: For research use only. Not for human or veterinary use.
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Description

Significance within Glucocorticoid Chemistry and Biology Research

The study of glucocorticoids, a class of steroid hormones, is pivotal in medicine due to their potent anti-inflammatory and immunosuppressive effects. uomustansiriyah.edu.iq Synthetic glucocorticoids like dexamethasone (B1670325) are widely used, and research continually seeks to develop analogs with improved therapeutic profiles. frontiersin.org The significance of isomers and related substances, such as Δ8(9)-Dexamethasone, lies in understanding structure-activity relationships (SAR). nih.gov Even subtle changes to the steroid nucleus can dramatically alter biological activity, including both glucocorticoid (anti-inflammatory) and mineralocorticoid (salt-retaining) effects. uomustansiriyah.edu.iqe-jnc.org

The investigation of compounds like this compound is also crucial from a chemical synthesis and purity standpoint. During the complex synthesis of corticosteroids, the formation of undesired isomers is a known challenge. For instance, the dehydration of 9-hydroxy-androst-4-ene-3,17-dione, a precursor in steroid synthesis, can yield an unwanted Δ8(9) isomer alongside the desired Δ9(11) product. google.com These isomeric byproducts can be difficult to separate from the final active pharmaceutical ingredient. google.com Therefore, characterizing the biological activity of potential impurities like this compound is essential to ensure the quality and predictable pharmacological action of dexamethasone products.

Distinct Structural Features and Isomeric Relationships of this compound

This compound is an isomer of the well-known synthetic glucocorticoid, dexamethasone. The fundamental structure of dexamethasone is a fluorinated pregnane (B1235032) corticosteroid, chemically known as 9-fluoro-11β,17,21-trihydroxy-16α-methylpregna-1,4-diene-3,20-dione. wikipedia.orgnih.gov Its core is the cyclopentenoperhydrophenanthrene nucleus, modified to enhance its glucocorticoid properties. e-jnc.org

The defining structural feature that distinguishes this compound from dexamethasone is the position of a double bond within the steroid's B-ring. While dexamethasone features double bonds at the C1-C2 and C4-C5 positions (pregna-1,4-diene), this compound possesses an additional double bond between the C8 and C9 atoms. google.comscbt.com Its systematic name is (11β,16α)-11,17,21-Trihydroxy-16-methyl-pregna-1,4,8-triene-3,20-dione. scbt.com This "triene" structure, with three carbon-carbon double bonds in the steroid rings, contrasts with the "diene" structure of dexamethasone. This modification removes the 9α-fluoro atom present in dexamethasone, as the C9 position is involved in the double bond. scbt.com

Another key isomeric relationship for dexamethasone is with betamethasone (B1666872); they are stereoisomers that differ only in the spatial configuration of the methyl group at position C16. wikipedia.org this compound, however, is a constitutional isomer, differing in the connectivity of its atoms due to the altered position of the double bond.

Table 1: Comparison of Chemical Properties

Property Dexamethasone This compound
Molecular Formula C₂₂H₂₉FO₅ nist.gov C₂₂H₂₈O₅ scbt.com
Molecular Weight 392.46 g/mol nist.gov 372.45 g/mol scbt.com
Systematic Name 9-fluoro-11β,17,21-trihydroxy-16α-methylpregna-1,4-diene-3,20-dione wikipedia.org (11β,16α)-11,17,21-Trihydroxy-16-methyl-pregna-1,4,8-triene-3,20-dione scbt.com

| Key Structural Features | 9α-fluoro group; double bonds at C1-C2 and C4-C5 wikipedia.orgnih.gov | Double bonds at C1-C2, C4-C5, and C8-C9; no 9α-fluoro group scbt.com |

Historical Perspective of Dexamethasone Analog Research and Development

The "golden age" of steroid hormone drug discovery saw intense competition and rapid advances. chempartner.com Following the initial success of cortisone (B1669442) and hydrocortisone (B1673445), research in the 1950s focused on creating synthetic analogs with greater anti-inflammatory potency and fewer mineralocorticoid side effects. e-jnc.orgchempartner.com A key breakthrough was the creation of prednisone (B1679067) and prednisolone, which featured an additional double bond between C1 and C2, enhancing glucocorticoid activity. chempartner.com

The synthesis of dexamethasone by Glen E. Arth and his team at Merck in 1958 represented a major milestone. nih.govaxios-research.com They introduced two critical modifications to the hydrocortisone structure: a 9α-fluoro group and a 16α-methyl group. uomustansiriyah.edu.iq Fluorination at the 9α position was known to enhance both glucocorticoid and mineralocorticoid activity. uomustansiriyah.edu.iq The addition of the 16α-methyl group ingeniously counteracted the salt-retaining effects of the 9α-fluoro group while further boosting anti-inflammatory power. uomustansiriyah.edu.iqe-jnc.org

This success spurred further research into a vast number of analogs. Scientists explored various substitutions on the steroid molecule to fine-tune activity, creating derivatives with altered receptor binding affinity and lipophilicity. nih.gov The development of 21-esters, for example, was explored to modify the duration of action. nih.gov This history of rational drug design, building upon previous discoveries to optimize therapeutic effects, provides the context for the ongoing study of all related compounds, including isomers like this compound that may arise during these complex synthetic pathways. google.com

Current Research Gaps and Motivations for Investigating this compound

Despite the extensive research on dexamethasone and its primary analogs over the past 60 years, specific investigation into this compound appears limited. The scientific literature contains numerous studies on dexamethasone's synthesis, biological activity, and receptor binding, but detailed characterization of its Δ8(9) isomer is scarce. nih.govresearchgate.netnih.gov This represents a significant research gap.

Key unanswered questions that motivate future research include:

Glucocorticoid Receptor (GR) Binding Affinity: Determining the binding affinity of this compound for the GR is crucial to understanding its potential biological activity. nih.gov It is unknown how the removal of the 9α-fluoro group and the introduction of the C8-C9 double bond impact this critical interaction compared to dexamethasone. researchgate.net

Anti-inflammatory Potency: The actual anti-inflammatory and immunosuppressive effects of pure this compound have not been well-documented. In vitro and in vivo assays are needed to quantify its potency relative to dexamethasone.

Chemical Stability and Synthesis: Further research could optimize synthetic routes to either selectively produce or completely avoid the formation of the Δ8(9) isomer, improving the purity of dexamethasone production. google.com

Closing these research gaps would provide a more complete picture of dexamethasone-related compounds, contributing to the fields of medicinal chemistry, pharmacology, and pharmaceutical quality control.

Table 2: Compound Names Mentioned

Compound Name
This compound
Dexamethasone
Betamethasone
Cortisone
Hydrocortisone
Prednisone
Prednisolone
9-hydroxy-androst-4-ene-3,17-dione
Δ9(11)-androst-4-ene-3,17-dione
Δ8(9)-androst-4-ene-3,17-dione

Properties

Molecular Formula

C₂₂H₂₈O₅

Molecular Weight

372.45

Synonyms

(11β,16α)-11,17,21-Trihydroxy-16-methyl-pregna-1,4,8-triene-3,20-dione;  11β,17,21-Trihydroxy-16α-methylpregna-1,4,8-triene-3,20-dione

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Δ8 9 Dexamethasone

Stereoselective Synthesis Pathways to Δ8(9)-Dexamethasone and Precursors

The creation of specific stereoisomers of dexamethasone (B1670325) is a complex process that often involves the formation of key intermediates and requires precise control over reaction conditions.

In the synthesis of corticosteroids like dexamethasone, dienone intermediates play a crucial role. The dehydration of a 9α-hydroxy group is a common early step, leading to the formation of an androsta-4,9(11)-diene-3,17-dione (Δ9(11)-AD). This intermediate is generally more stable for subsequent reactions. However, this dehydration can also lead to the formation of the undesirable isomer, androst-4,8(9)-diene-3,17-dione (Δ8(9)-AD). google.com The presence of the Δ9(11) double bond is essential for the later introduction of a halogen at the 9α position, a key feature in dexamethasone synthesis. google.com The formation of the Δ8(9) isomer is a significant consideration as it can be difficult to separate from the desired Δ9(11) isomer due to similar physical properties. google.com

A method for preparing a dexamethasone intermediate starts with 17β-cyano-17α-hydroxyandrost-4,9-diene-3-one. This process involves several reactions, including protection of functional groups, a Grignard reaction, deprotection, dehydration, and dehydrogenation to yield the desired intermediate. google.com Another approach utilizes microbial fermentation with Arthrobacter simplex to synthesize the dexamethasone intermediate 8DM from 16α-methyl-17α,21-dihydroxypregn-4-ene-9,11-epoxy-3,20-dione-21-acetate. google.com

Controlling the formation of specific isomers is a critical aspect of steroid synthesis. For instance, in the cyclization of cannabidiol (B1668261) (CBD), the Δ9 isomer of tetrahydrocannabinol (THC) is formed under mildly acidic conditions, while the more stable Δ8 isomer is favored at higher acidity and temperature. nih.gov This principle of controlling reaction conditions to favor a specific isomer is also applicable to corticosteroid synthesis. The dehydration of 9-OH-AD to form Δ9(11)-AD can be contaminated with the Δ8(9)-AD isomer. google.com The two isomers have identical Rf values in thin-layer chromatography and are not separable by crystallization, making spectroscopic or chromatographic methods necessary for their differentiation. google.com

Forced degradation studies of betamethasone (B1666872) under acidic conditions lead to the formation of enol aldehydes, with the Z-isomer being the major product. This indicates that the stereochemistry of the starting material and the reaction conditions significantly influence the stereochemical outcome of the products.

The pharmaceutical industry is increasingly adopting green chemistry principles to reduce waste and improve efficiency. mdpi.com Biocatalysis, using enzymes or whole cells, offers a sustainable alternative to traditional chemical synthesis. mdpi.com For example, microbial fermentation is used to produce a key dexamethasone intermediate, 8DM, which is a more environmentally friendly approach. google.com The use of green solvents like water, supercritical CO2, and ionic liquids is another key aspect of green chemistry in pharmaceutical synthesis. mdpi.com While specific examples of green chemistry applied directly to this compound are not extensively detailed in the provided results, the general trend in steroid synthesis is moving towards more sustainable practices. researchgate.net

Derivatization Strategies for Research Probes

Derivatization of dexamethasone and its isomers is a powerful tool for creating research probes to study biological processes and for developing new drug delivery systems.

Dexamethasone can be conjugated to various molecules, such as polymers and peptides, to create targeted drug delivery systems with controlled release properties. nih.govnih.gov Common methods for synthesizing these conjugates include carbodiimide (B86325) chemistry, solid-phase synthesis, and click reactions. nih.govnih.gov For example, dexamethasone has been conjugated with salvianolic acid B to create an amphiphilic drug-drug conjugate that self-assembles into nanoparticles. nih.gov These conjugates have shown enhanced protective effects against cisplatin-induced hearing loss in animal models. nih.gov Another strategy involves creating pro-moieties, such as lipid-linked prodrugs of dexamethasone, to improve its pharmacokinetic properties. google.com

Table 1: Examples of Dexamethasone Conjugation Methods

Conjugation MethodReagents/CarriersApplicationReference
Carbodiimide ChemistryDCC, DMAPEsterification nih.gov
Solid-Phase SynthesisRink Amide AM resin, Fmoc-protected amino acidsPeptide conjugates nih.gov
RAFT PolymerizationHPMA copolymerPro-drug for lupus nephritis nih.gov
2-Iminothiolane ChemistryTraut's reagentGene delivery systems nih.gov
Covalent LinkageSalvianolic acid BNanoparticles for otoprotection nih.gov

Modifying the fundamental steroid scaffold is a key strategy in medicinal chemistry to explore structure-activity relationships (SAR). This involves making systematic changes to the molecule's structure and assessing the impact on its biological activity. acs.org By creating a series of analogs with diverse structural features, researchers can identify the key molecular components responsible for a drug's efficacy and selectivity. acs.orgresearchgate.net For instance, in the development of cannabinoid receptor ligands, a chromenopyrazole scaffold was modified to fine-tune selectivity for the CB2 receptor. acs.orgresearchgate.net This approach of scaffold modification and analog generation is broadly applicable to the development of novel corticosteroids with improved therapeutic profiles. pitt.edu

Advanced Analytical Characterization in Research Settings

Chromatographic Techniques for Purity Assessment and Quantification in Research Samples

Chromatographic methods are the cornerstone for assessing the purity of active pharmaceutical ingredients and quantifying related substances like Δ8(9)-Dexamethasone in research and stability samples. innovareacademics.inresearchgate.net

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Developing and validating a stability-indicating HPLC method is crucial for accurately quantifying this compound as an impurity. nih.govresearchgate.net Such methods must be able to separate the main compound (dexamethasone) from all its known impurities and degradation products. nih.gov

Research on dexamethasone (B1670325) and its related substances has led to the development of numerous robust HPLC methods, which serve as a template for analyzing the Δ8(9) isomer. nih.govinnovareacademics.in These methods are validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness. innovareacademics.inresearchgate.net

Table 1: Illustrative HPLC Method Parameters for Dexamethasone and Related Substances Analysis
ParameterTypical ConditionsReference
ColumnReversed-Phase C18 or C8 (e.g., Zorbax Eclipse XDB C8, XBridge C18) innovareacademics.innih.govnih.gov
Mobile PhaseGradient elution with Acetonitrile and an aqueous buffer (e.g., Ammonium Formate, Potassium Phosphate) innovareacademics.ininnovareacademics.insepscience.com
Flow Rate0.8 - 1.0 mL/min innovareacademics.in
DetectionUV/PDA at ~240 nm innovareacademics.ininnovareacademics.inresearchgate.net
Column Temperature25 - 40 °C innovareacademics.in

Thin-Layer Chromatography (TLC) Applications in Research

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for the qualitative identification of dexamethasone and its degradation products. capes.gov.brsigmaaldrich.com It is often employed in pharmacopoeial methods for identity confirmation. sigmaaldrich.com For research purposes, TLC can be used to monitor the progress of degradation studies and to help isolate impurities for further characterization. capes.gov.br The separation is typically achieved on silica (B1680970) gel 60 F254 plates, and spots are visualized under UV light. researchgate.netmdpi.com High-performance TLC (HPTLC) offers improved resolution and sensitivity for quantitative analysis. mdpi.comthaiscience.info

Table 2: Example TLC System for Dexamethasone Analysis
ParameterConditionReference
Stationary PhaseSilica gel 60 F254 aluminum plates researchgate.netmdpi.com
Mobile Phase ExampleHexane–acetone–ammonia (5.5 + 4.5 + 0.5, v/v/v) researchgate.net
DetectionUV light (254 nm) or derivatizing agent (e.g., sulfuric acid solution) sigmaaldrich.commdpi.com

Spectroscopic Characterization (e.g., NMR, IR, UV-Vis) for Structural Confirmation

A combination of spectroscopic techniques is required for the unambiguous structural confirmation of a compound like this compound, especially after its isolation. tandfonline.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the precise structure of isomers. The position of the double bond at C8-C9 in this compound, instead of the C1-C2 and C4-C5 positions in dexamethasone, would result in significant and predictable differences in the chemical shifts and coupling constants of the nearby protons and carbons. tandfonline.cominnovareacademics.in 2D NMR techniques (like COSY and HMBC) would be used to definitively assign the structure. innovareacademics.in

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. tandfonline.comresearchgate.net While the IR spectrum of this compound would share many similarities with dexamethasone (e.g., peaks for hydroxyl, carbonyl, and C-F groups), subtle differences in the fingerprint region and in the C=C stretching vibrations could be observed due to the different location of the double bond. wisc.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is determined by the electronic structure of the molecule, particularly the conjugated system. Dexamethasone has a characteristic absorption maximum (λmax) around 240 nm due to its cross-conjugated dienone system. researchgate.netjrespharm.com The altered conjugation in this compound would be expected to shift the λmax to a different wavelength, providing another piece of evidence for its structural identity.

Stability Profiling in Experimental Matrices for Preclinical Research

The stability of a test compound in various biological and non-biological matrices is a critical parameter in the design and interpretation of preclinical research. Understanding how a compound behaves under different storage and experimental conditions ensures the accuracy and reliability of study results. While specific stability data for this compound in preclinical matrices is not extensively available in published literature, the stability profile of the closely related and parent compound, dexamethasone, provides a valuable framework for understanding potential degradation pathways and optimal handling conditions.

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods. ijirt.orgresearchgate.net These studies involve subjecting the compound to harsh conditions such as acid, base, oxidation, heat, and light to accelerate its decomposition. ijirt.orgresearchgate.net

Detailed Research Findings

Research on dexamethasone stability has been conducted in various formulations and under diverse conditions. Studies on dexamethasone sodium phosphate (B84403) in intravenous admixtures have shown it to be chemically and physically stable for up to 14 days when stored at room temperature or under refrigeration in 0.9% sodium chloride or 5% dextrose solutions. sjf.edunih.govnih.gov In these studies, the initial pH of the solutions ranged from 6.4 to 7.8, and no significant changes in pH, color, or clarity were observed over the study period. nih.govnih.gov High-performance liquid chromatography (HPLC) analysis confirmed that the samples retained 94–100% of the original drug concentration. nih.govnih.gov

Forced degradation studies on dexamethasone sodium phosphate have demonstrated significant degradation under acidic (1N HCl), basic (1N NaOH), and oxidative (30% H₂O₂) conditions within 24 hours. sjf.edu This susceptibility highlights the importance of controlling pH and avoiding oxidative stress during sample preparation and storage. Similarly, forced degradation of dexamethasone itself showed susceptibility to acid, base, oxidation, and heat, while it was found to be relatively stable under photolytic conditions. science.gov

The stability of dexamethasone has also been evaluated in extemporaneously prepared oral suspensions. In a 1:1 mixture of Ora-Sweet and Ora-Plus, dexamethasone suspensions (0.5 and 1.0 mg/mL) were found to be physically and chemically stable for up to 91 days at both 4°C and 25°C. scispace.com Another study confirmed the stability of a 1 mg/mL suspension in Oral Mix and Oral Mix SF for up to 91 days at both temperatures in various container types. researchgate.net

Enzymatic degradation is another crucial aspect of stability in biological matrices. A study on the degradation of dexamethasone by Pseudomonas Alcaligenes identified an enzyme that effectively degrades the compound. nih.gov The degradation followed first-order kinetics, with a half-life of 1.70 days, and was optimal between pH 6.5-8.5 and 25°C-40°C. nih.gov This suggests that enzymatic activity in preclinical matrices like plasma or tissue homogenates could contribute to the degradation of dexamethasone and potentially its isomers.

The following tables summarize the stability data for dexamethasone under various conditions, which can serve as a reference for establishing experimental protocols for related compounds like this compound.

Table 1: Stability of Dexamethasone Sodium Phosphate (0.08 - 0.4 mg/mL) in IV Admixtures over 14 Days

Vehicle Storage Temperature Initial pH Final pH (Day 14) % Initial Concentration Retained (Day 14)
0.9% Sodium Chloride Room Temperature (20-23°C) 7.0 - 7.8 Within 1 unit of initial 94 - 100%
0.9% Sodium Chloride Refrigerated (2-8°C) 7.0 - 7.8 Within 1 unit of initial 94 - 100%
5% Dextrose Room Temperature (20-23°C) 6.4 - 6.8 Within 1 unit of initial 94 - 100%
5% Dextrose Refrigerated (2-8°C) 6.4 - 6.8 Within 1 unit of initial 94 - 100%

Data sourced from studies on dexamethasone sodium phosphate stability in PVC bags. nih.govnih.gov

Table 2: Forced Degradation of Dexamethasone Sodium Phosphate (0.08 mg/mL)

Stress Condition Duration % Degradation
1N HCl 24 hours > 45%
1N NaOH 24 hours > 45%
30% H₂O₂ 24 hours > 45%

Data indicates significant degradation occurred. sjf.edu

Table 3: Stability of Extemporaneously Compounded Dexamethasone Suspensions (0.5 and 1.0 mg/mL)

Vehicle Storage Temperature Duration % Initial Concentration Retained
Ora-Sweet/Ora-Plus (1:1) 4°C 91 days > 90%
Ora-Sweet/Ora-Plus (1:1) 25°C 91 days > 90%
Oral Mix / Oral Mix SF 4°C 91 days > 96%
Oral Mix / Oral Mix SF 25°C 91 days > 96%

Data compiled from studies on compounded dexamethasone suspensions. scispace.comresearchgate.net

Table 4: Compound Names Mentioned

Compound Name
This compound
Dexamethasone
Dexamethasone Sodium Phosphate
Methylprednisolone
Betamethasone (B1666872)
Dexamethasone enol aldehyde
Betamethasone enol aldehyde
Betamethasone dipropionate
Cannabidiol (B1668261) (CBD)
(-)Δ9-Tetrahydrocannabinol ((-)Δ9-THC)
(-)Δ8-Tetrahydrocannabinol ((-)Δ8-THC)
Cannabigerol (CBG)
THC-Valine-Hemisuccinate (THC-Val-HS)
Timolol
Pilocarpine
Fingolimod
Venlafaxine hydrochloride
Rifampicin
Piperine

Molecular and Cellular Pharmacology of Δ8 9 Dexamethasone

Receptor Binding Kinetics and Thermodynamics

The pharmacological activity of Dexamethasone (B1670325) is initiated by its binding to intracellular steroid receptors. The kinetics and thermodynamics of these binding events determine the potency and specificity of the drug.

Glucocorticoid Receptor (GR) Interaction StudiesDexamethasone binds with high affinity to the glucocorticoid receptor (GR), a member of the nuclear receptor family that functions as a ligand-dependent transcription factor.researchgate.netfrontiersin.orgUpon binding, the receptor undergoes a conformational change, dissociates from a complex of heat-shock proteins, and translocates to the nucleus.cebm.netIn the nucleus, the Dexamethasone-GR complex modulates the transcription of target genes, an activity modulated by various ligands and coenzymes.cebm.netnih.gov

Thermodynamic studies of the Dexamethasone-GR interaction reveal that the binding process is temperature-dependent. At 0°C, the interaction is primarily driven by entropy. nih.gov As the temperature increases to 25°C, the process becomes entirely driven by enthalpy. nih.gov This suggests a multi-step binding mechanism, likely initiated by hydrophobic forces and followed by stabilization through short-range interactions like hydrogen bonds. nih.gov Molecular dynamics simulations have been used to visualize these "induced fit" procedures. nih.gov Studies of GR mutants have identified specific amino acid residues crucial for these interactions; for example, Asn-564 is vital for binding and subsequent gene activation, while Met-639 engages in hydrophobic interactions with the steroid's side chains. nih.gov

Thermodynamic Parameters of Steroid Binding to Human Glucocorticoid Receptor nih.gov
SteroidTemperatureΔG (kJ/mol)ΔH (kJ/mol)-TΔS (kJ/mol)
Dexamethasone0°C-4736-83
Dexamethasone25°C-50-7525
Cortisol0°C-42-9-33
Cortisol25°C-43-485

Cellular Signaling Pathway Modulation

Beyond direct gene regulation via GR, Dexamethasone significantly influences intracellular signaling cascades, which is central to its anti-inflammatory properties.

NF-κB Pathway Activation and Inhibition StudiesThe nuclear factor kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, activating the transcription of numerous inflammatory genes.nih.govA major component of Dexamethasone's anti-inflammatory action is the inhibition of the NF-κB pathway.cebm.netfrontiersin.orgThis repression can occur through several mechanisms. The activated GR can directly bind to components of the NF-κB complex, preventing them from binding to DNA.frontiersin.orgDexamethasone has been shown to block the nuclear translocation of NF-κB in endothelial cells.frontiersin.org

Interestingly, the precise mechanism of inhibition appears to be cell-type dependent. In some models, Dexamethasone's inhibition occurs downstream of NF-κB pathway activation and DNA binding, suggesting an effect on the transactivation capacity of NF-κB rather than its initial activation. nih.gov This inhibitory action requires the synthesis of new proteins. nih.gov However, contrasting results have been observed in certain specialized cell types. For example, in a study using highly aggressively proliferating immortalized (HAPI) microglial cells, Dexamethasone was found to activate the NF-κB/NLRP3 inflammasome pathway, leading to increased levels of nuclear NF-κB p65 and downstream inflammatory effectors. frontiersin.org This highlights the complexity of glucocorticoid signaling, which can be modulated by the specific cellular context.

Enzyme Activity Modulation (e.g., Fatty Acid Amide Hydrolase)

While glucocorticoids are primarily known for their genomic actions, their ability to modulate the activity of various enzymes is a critical aspect of their pharmacology. However, there is no specific evidence in the searched literature linking Δ8(9)-Dexamethasone or even the parent Dexamethasone to the direct modulation of Fatty Acid Amide Hydrolase (FAAH) activity.

FAAH is the principal enzyme responsible for the breakdown of the endocannabinoid anandamide (B1667382) and other neuromodulatory fatty acid amides. nih.govcaymanchem.com Inhibition of FAAH leads to increased levels of these endogenous signaling lipids, which can produce analgesic and anti-inflammatory effects. nih.govnih.gov The pharmacology of FAAH inhibitors is an active area of research for pain and inflammation, but it represents a distinct mechanistic class from glucocorticoids. nih.goviu.edu

Gene Expression Profiling and Transcriptomic Responses in in vitro Models

Transcriptomic studies, which analyze the expression of thousands of genes simultaneously, have been crucial in understanding the global cellular effects of dexamethasone. nih.govfrontiersin.org These studies reveal that dexamethasone induces widespread changes in gene expression in various in vitro models, such as monocyte-derived dendritic cells, liver cells, and neuronal cell lines. nih.govfrontiersin.orgnih.gov

In immune cells, for example, dexamethasone treatment leads to a characteristic transcriptomic profile:

Upregulation of genes associated with immune tolerance and regulation, such as JAG1, MERTK, and IL-10. nih.gov

Downregulation of genes involved in inflammation and dendritic cell maturation, including MMP12, CD1C, and IL1B. nih.gov

In liver models, gene expression responses to dexamethasone are dose-dependent. frontiersin.org Genes related to inflammation appear to be highly sensitive, responding even to low doses, whereas genes involved in glucose metabolism often require higher concentrations of the drug to show significant changes in expression. frontiersin.org

Table 2: Summary of Dexamethasone-Induced Transcriptional Responses in Different in vitro Models

Cell/Tissue ModelKey FindingsReference
Human Monocyte-Derived Dendritic Cells Induces a tolerogenic profile; upregulates tolerance-associated genes and suppresses inflammatory genes. nih.gov
Human Dermal Fibroblasts Upregulates a distinct set of 17 GR target genes, including DUSP1 and FKBP5. mdpi.com
Pig Liver Dose-dependent gene expression; inflammation-related genes are more sensitive than metabolism-related genes. frontiersin.org
Human Neuroblastoma Cells Increases norepinephrine (B1679862) transporter (NET) mRNA and protein levels via the GR. nih.gov
Mouse Macrophages Inhibits the expression of antiviral mediators and interferon-stimulated genes. biorxiv.org

This table summarizes findings from studies on Dexamethasone to illustrate the type of data generated from gene expression profiling, as no such data is available for this compound.

Following a comprehensive search for scientific literature, it has been determined that while This compound is a recognized chemical compound, often classified as an isomer, impurity, or derivative of Dexamethasone google.comscbt.com, there is a lack of available preclinical biological activity studies specifically for this molecule corresponding to the requested outline.

The existing body of research for the specified biological activities—including effects on cell morphology, protein expression, cellular stress responses, immunological tolerance, and fibronectin matrix assembly—has been conducted on the parent compound, Dexamethasone . nih.govnih.govmedcraveonline.commdpi.comresearchgate.net

Attributing the biological activities of Dexamethasone to its Δ8(9) isomer would be scientifically inaccurate. Consequently, it is not possible to generate a factually sound article that focuses solely on the preclinical biological activity of this compound as per the provided detailed structure.

We can, however, provide a comprehensive article on Dexamethasone , for which extensive research data is available for each of the specified sections and subsections. Please advise if you would like to proceed with an article on Dexamethasone based on your provided outline.

Preclinical Biological Activity Studies of Δ8 9 Dexamethasone in Research Models

In Vivo Animal Model Investigations (Mechanism-Focused)

Endocannabinoid System Interactions and Memory Consolidation Research

Based on publicly available scientific literature and research databases, there are currently no preclinical studies investigating the direct interactions of Δ8(9)-Dexamethasone with the endocannabinoid system. Research exploring the binding affinity of this compound for cannabinoid receptors (CB1 and CB2) or its influence on the levels of endogenous cannabinoids, such as anandamide (B1667382) and 2-arachidonoylglycerol, has not been published.

Similarly, there is a lack of research on the specific effects of this compound on memory consolidation. While the parent compound, Dexamethasone (B1670325), has been studied for its impact on memory processes, these findings cannot be directly extrapolated to its Δ8(9) analogue due to structural differences. chemicalbook.comscbt.comfrontiersin.orgnih.govnih.gov The introduction of a double bond at the 8(9) position in the steroid's core structure differentiates it from Dexamethasone and necessitates independent investigation to determine its pharmacological profile. scbt.com

Comparative Studies with Dexamethasone on Molecular Endpoints in Preclinical Models

A comprehensive search of scientific literature reveals a lack of comparative studies between this compound and Dexamethasone focusing on molecular endpoints in preclinical models. While Dexamethasone has been extensively studied for its anti-inflammatory and immunosuppressive effects, which are mediated through its interaction with the glucocorticoid receptor and subsequent influence on gene transcription and cellular signaling pathways, similar research on this compound is not available. nih.govresearchgate.netnih.gov

Consequently, there is no data to construct a comparative analysis of their effects on specific molecular targets, such as the expression of inflammatory cytokines or the activation of key signaling pathways. The compound this compound is listed as a research biochemical, indicating its availability for scientific investigation, but published studies detailing its biological activity in comparison to Dexamethasone are currently absent from the public domain. scbt.com

Structural Biology and Computational Modeling of Δ8 9 Dexamethasone Interactions

Molecular Docking and Dynamics Simulations with Target Receptors

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the binding of a ligand, such as Δ8(9)-Dexamethasone, to its receptor at an atomic level. These methods are crucial for understanding the stability of the ligand-receptor complex and the key interactions driving binding affinity.

Molecular Docking:

Molecular docking studies on dexamethasone (B1670325) have consistently shown its high affinity for the ligand-binding pocket of the glucocorticoid receptor (GR). These simulations reveal that dexamethasone forms a stable complex within the hydrophobic pocket of the GR, stabilized by a network of hydrogen bonds and van der Waals interactions. Key amino acid residues in the GR ligand-binding domain, such as Gln570, Arg611, Asn564, and Gln642, are often identified as crucial for forming hydrogen bonds with the hydroxyl and carbonyl groups of dexamethasone.

For this compound, the introduction of the double bond at the 8(9) position would likely alter the planarity and conformation of the B and C rings of the steroid nucleus. This structural change could influence how the molecule fits into the GR binding pocket. A molecular docking simulation would be necessary to predict the precise binding mode. It is plausible that the altered geometry could lead to a different set of interactions with the surrounding amino acid residues, potentially affecting binding affinity.

Molecular Dynamics (MD) Simulations:

MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time. For dexamethasone, MD simulations have demonstrated the stability of its complex with the GR. nih.gov These simulations show that the key hydrogen bonds and hydrophobic interactions are maintained throughout the simulation, indicating a stable binding mode. nih.gov

An MD simulation of this compound complexed with the GR would be essential to assess the stability of the predicted binding pose from docking studies. The simulation would reveal whether the altered steroid scaffold of this compound allows for the formation of a stable, long-lasting complex with the receptor. The flexibility of both the ligand and the receptor would be monitored to understand how they adapt to each other. Any significant conformational changes or loss of key interactions during the simulation would suggest a less stable complex compared to dexamethasone.

Interactive Data Table: Predicted Interacting Residues in the Glucocorticoid Receptor for Dexamethasone

Interacting ResidueInteraction TypePotential Impact of Δ8(9) Modification
Gln570Hydrogen BondAltered distance or angle of the hydrogen bond due to conformational change.
Arg611Hydrogen BondPotential disruption or formation of a new hydrogen bond.
Asn564Hydrogen BondChange in the orientation of the steroid may affect this interaction.
Phe623HydrophobicThe altered shape of the steroid core could modify the hydrophobic packing.
Met604HydrophobicChanges in van der Waals contacts are possible.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Receptor Affinity and Biological Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for this compound are not available, the principles of QSAR can be applied to understand how the structural modification in this compound might influence its receptor affinity and biological activity compared to dexamethasone.

The introduction of the Δ8(9) double bond modifies several key molecular descriptors that are typically used in QSAR studies, including:

Electronic Properties: The double bond introduces a region of higher electron density, which can affect electrostatic interactions with the receptor.

Steric Properties: The planarity of the B and C rings is altered, which can impact how the molecule fits into the binding site.

Data Table: Key Molecular Descriptors for Dexamethasone Relevant to QSAR

DescriptorValue/DescriptionPotential Change in this compound
Molecular Weight392.46 g/mol Unchanged
LogP1.83Likely to be slightly different due to altered structure.
Number of Hydrogen Bond Donors3Unchanged
Number of Hydrogen Bond Acceptors5Unchanged
Molecular ShapeSpecific 3D conformationAltered due to the introduction of the double bond.

In Silico Screening and Drug Repurposing Approaches for Research Tool Discovery

In silico screening and drug repurposing are computational strategies used to identify new biological targets or new therapeutic uses for existing compounds. arxiv.orgarxiv.org While this compound is a specific analog, these approaches could be valuable in exploring its potential as a research tool.

Virtual Screening:

Virtual screening could be employed to search large databases of biological targets to identify proteins that may bind to this compound with high affinity. This would involve docking the structure of this compound against a panel of receptors. Such a screening could reveal unexpected off-target effects or new potential applications for this compound beyond the glucocorticoid receptor. The unique shape and electronic properties of this compound might allow it to bind to other nuclear receptors or enzymes with a different selectivity profile compared to dexamethasone.

Drug Repurposing:

Computational drug repurposing approaches often rely on matching the molecular fingerprint or shape of a compound to those of known drugs. frontiersin.org By comparing the in silico properties of this compound to libraries of approved drugs, it might be possible to predict new therapeutic indications. For instance, if its molecular properties are found to be similar to a compound known to inhibit a particular enzyme involved in a disease pathway, this could suggest a new research direction for this compound. frontiersin.org

The primary value of these in silico approaches for this compound would be to generate hypotheses that can then be tested experimentally. Given the lack of extensive experimental data, computational screening serves as a cost-effective and rapid first step in exploring the biological potential of this specific dexamethasone isomer.

Crystallographic and Spectroscopic Analysis of Ligand-Receptor Complexes

Crystallographic and spectroscopic techniques provide detailed experimental information about the three-dimensional structure and binding interactions of ligand-receptor complexes.

X-ray Crystallography:

The crystal structure of dexamethasone in complex with the ligand-binding domain of the glucocorticoid receptor has been solved, providing a precise map of the atomic interactions. arxiv.org These structures confirm the binding mode predicted by molecular docking and reveal the specific hydrogen bonds and hydrophobic contacts that stabilize the complex. arxiv.org

Obtaining a crystal structure of this compound bound to the glucocorticoid receptor would be the definitive way to understand its binding mechanism. Such a structure would reveal:

The precise conformation of this compound within the binding pocket.

Any changes in the positions of key amino acid residues of the receptor to accommodate the altered ligand shape.

The exact network of hydrogen bonds and van der Waals interactions.

This information would be invaluable for explaining any observed differences in binding affinity and biological activity between dexamethasone and its Δ8(9) isomer.

Spectroscopic Analysis:

Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, can provide complementary information about ligand binding.

NMR Spectroscopy: NMR can be used to study the dynamics of the ligand-receptor complex in solution. Chemical shift perturbation studies could identify the specific amino acid residues of the glucocorticoid receptor that are in close contact with this compound.

FTIR Spectroscopy: FTIR can detect changes in the vibrational modes of both the ligand and the protein upon binding, providing insights into the conformational changes that occur.

Solid-state NMR has been used to study the structure and dynamics of dexamethasone, providing detailed information at an atomic level. nih.govrsc.org A similar analysis of this compound would be highly informative.

Data Table: Comparison of Dexamethasone and Hypothetical this compound Structural Data

TechniqueDexamethasone FindingsAnticipated Findings for this compound
X-ray CrystallographyHigh-resolution structure in complex with GR available. arxiv.orgWould reveal precise binding mode and conformational changes.
NMR SpectroscopyUsed to study dynamics and interactions in solution.Could identify specific residues interacting with the altered steroid core.
FTIR SpectroscopyCan detect conformational changes upon binding.Would indicate if the binding of the isomer induces different structural changes in the receptor.

Comparative Research and Analog Studies of Δ8 9 Dexamethasone

Structure-Activity Relationships within Dexamethasone (B1670325) Isomers and Analogs

The biological activity of corticosteroids is intrinsically linked to their molecular structure. For dexamethasone and its analogs, several structural features are critical for high glucocorticoid potency and minimal mineralocorticoid side effects. uomustansiriyah.edu.iqingentaconnect.com These include the 3-keto-Δ¹,⁴-diene structure in the A-ring, an 11β-hydroxyl group in the C-ring, a 9α-fluoro substituent in the B-ring, and a 16α-methyl group in the D-ring. uomustansiriyah.edu.iqingentaconnect.com The 9α-fluorination, in particular, dramatically enhances glucocorticoid activity by altering the electronic nature of the nearby 11β-hydroxyl group. uomustansiriyah.edu.iq The 16α-methyl group effectively eliminates the salt-retaining mineralocorticoid activity. ingentaconnect.com

The position of double bonds within the steroid nucleus is a key determinant of activity. While dexamethasone possesses a double bond between carbons 1 and 2 (Δ¹), the location of unsaturation in the B-ring is also pivotal. Standard dexamethasone is synthesized from a precursor with a double bond between carbons 9 and 11 (a Δ⁹⁽¹¹⁾-dehydro intermediate). wikipedia.org Δ8(9)-Dexamethasone represents an isomer where this double bond is located between carbons 8 and 9.

While direct structure-activity relationship (SAR) data for this compound is not available, inferences can be drawn from related isomers. In the cannabinoid series, for example, Δ⁸-THC displays a pharmacological profile very similar to its more common isomer Δ⁹-THC, although it is generally considered to be slightly less potent, a difference potentially attributable to weaker receptor affinity. nih.gov This suggests that the shift of a double bond from Δ⁹ to Δ⁸ in a complex molecule does not abolish activity but may modulate its potency.

Comparison with Other Steroid Hormones and Synthetic Corticosteroids in Research Assays

Synthetic corticosteroids are often compared based on their relative anti-inflammatory (glucocorticoid) potency and their salt-retaining (mineralocorticoid) potency, typically using hydrocortisone (B1673445) (cortisol) as the benchmark. Dexamethasone is recognized as a highly potent glucocorticoid with virtually no mineralocorticoid activity. wikipedia.orgpatsnap.com This makes it distinct from endogenous cortisol, which has significant effects on both receptors, and other synthetics like prednisone (B1679067), which is less potent. wipo.int

Direct comparative data for this compound in research assays against other corticosteroids is not found in published studies, reflecting its status as a synthetic precursor. However, its structural similarity to dexamethasone—retaining the key Δ¹,⁴-diene, 9α-fluoro, and 16α-methyl groups—strongly suggests it would possess significant glucocorticoid activity. The primary uncertainty lies in its precise potency relative to dexamethasone.

CompoundAnti-Inflammatory Potency (Relative to Cortisol)Mineralocorticoid Potency (Relative to Cortisol)Biological Half-Life (Hours)
Cortisol (Hydrocortisone) 118-12
Prednisone 40.812-36
Betamethasone (B1666872) 25-30036-72
Dexamethasone 25-30036-72
This compound Data Not AvailableData Not AvailableData Not Available
This table presents generally accepted relative potencies and is compiled from multiple sources. wikipedia.orgbrieflands.com Direct assay data for this compound is not available in the literature.

Investigating the Role of the Δ8(9) Double Bond in Steroid Receptor Binding and Biological Responses

Steroid hormones exert their biological effects by binding to specific intracellular receptor proteins, which then act as transcription factors to regulate gene expression. patsnap.comkoreamed.org The binding of a glucocorticoid like dexamethasone to the glucocorticoid receptor (GR) is a highly specific interaction dictated by the three-dimensional structure of both the ligand and the receptor's ligand-binding domain (LBD). researchgate.net Key interactions include hydrogen bonds with residues such as Asn564, Gln570, Arg611, and Gln642, which stabilize the steroid within the pocket. researchgate.net

The Δ⁸⁽⁹⁾ double bond is located in the B-ring of the steroid nucleus. Its presence influences the planarity and electronic configuration of this region, which is critical for optimal receptor fit. While no studies have directly modeled the binding of this compound to the GR, research on other Δ⁸ steroids provides valuable insights.

For instance, Δ⁸-estrone, a naturally occurring equine estrogen, and its metabolite Δ⁸-17β-estradiol are known to bind with high affinity to human estrogen receptors. capes.gov.br This demonstrates that a steroid with a Δ⁸ double bond is capable of being recognized by and activating a steroid hormone receptor.

Furthermore, a specific class of enzymes known as sterol Δ⁸-Δ⁷ isomerases (also called emopamil-binding protein, or EBP) is dedicated to recognizing and catalyzing the migration of the double bond from the C8-C9 position to the C7-C8 position in sterol precursors during cholesterol biosynthesis. creative-biostructure.comnih.gov The existence of an enzyme that specifically targets the Δ⁸ bond underscores its unique chemical identity and biological relevance, suggesting that it imparts a distinct conformation that can be recognized by protein binding pockets. researchgate.netosti.gov The interaction of these isomerases with their Δ⁸-sterol substrates is a precedent for how the Δ⁸(⁹) bond in a dexamethasone analog could influence its interaction with the GR, potentially altering binding affinity, the kinetics of association or dissociation, or the conformational changes required for receptor activation.

Metabolic Pathways and Metabolite Identification in Research Organisms and Cell Systems

The metabolism of standard dexamethasone has been extensively studied in human liver microsomes and other in vitro and in vivo systems. The primary metabolic pathways involve hydroxylation and cleavage of the C17 side chain. drugbank.commdpi.com The major enzyme responsible for the hydroxylation reactions is Cytochrome P450 3A4 (CYP3A4), which produces metabolites such as 6α-hydroxydexamethasone and 6β-hydroxydexamethasone. drugbank.com Another significant pathway is the cleavage of the side chain to form 9α-fluoro-androsta-1,4-diene-11β-hydroxy-16α-methyl-3,17-dione. drugbank.com

There is no specific data on the metabolic fate of this compound. However, studies on other Δ⁸ steroids provide a framework for predicting its likely biotransformation. Research on Δ⁸-estrone revealed that it is metabolized in humans to a single, more potent estrogen, Δ⁸-17β-estradiol, via 17β-reduction. capes.gov.br This indicates that the Δ⁸ structure is a viable substrate for metabolic enzymes. Similarly, in vitro studies with human liver microsomes show that Δ⁸-THC is metabolized in a manner analogous to Δ⁹-THC, serving as a substrate for cytochrome P450 enzymes. researchgate.netnih.gov

Based on these analogs, it is plausible that this compound would also be metabolized in the liver. The presence of the Δ⁸⁽⁹⁾ double bond could influence the metabolic profile in several ways:

It might alter the rate or regioselectivity of CYP3A4-mediated hydroxylation compared to dexamethasone. The different geometry of the B-ring could affect how the molecule orients within the enzyme's active site.

The Δ⁸⁽⁹⁾ bond itself could be a target for enzymatic action, such as reduction or isomerization by enzymes like sterol Δ⁸-Δ⁷ isomerase, which is known to act on Δ⁸ sterols. nih.gov

The metabolic pathway could parallel that of Δ⁸-estrone, where modifications occur on the side chain while the Δ⁸ bond remains intact. capes.gov.br

Parent CompoundMajor Metabolites Identified in Research SystemsPrimary Enzymes Involved
Dexamethasone 6β-hydroxydexamethasone, 6α-hydroxydexamethasone, 9α-fluoro-androsta-1,4-diene-11β-hydroxy-16α-methyl-3,17-dione (side-chain cleavage product)CYP3A4, CYP17 drugbank.com
Δ8-Estrone Δ8-17β-estradiol, Δ8-estrone sulfate, Δ8-17β-estradiol sulfate17β-hydroxysteroid dehydrogenase, Sulfotransferases capes.gov.br
This compound Data Not AvailableData Not Available
This table summarizes known metabolites for dexamethasone and the analog Δ8-estrone. The metabolic fate of this compound has not been reported.

Future Research Directions and Methodological Advances

Development of Novel Synthetic Routes to Facilitate Research

The synthesis of dexamethasone (B1670325) and its analogues, including Δ8(9)-Dexamethasone, is a complex process that has evolved over several decades. google.com A significant challenge in these syntheses is the potential formation of undesirable isomers, such as the Δ8(9) isomer, when the Δ9(11) double bond is intended. google.com These isomers can be difficult to separate due to similar physical properties, necessitating the development of highly selective synthetic methods. google.com

Historically, the synthesis of dexamethasone has started from various steroid raw materials, with phytosterols (B1254722) being a promising and abundant source. google.com A common strategy involves the dehydration of a 9α-hydroxy intermediate to create the crucial Δ9(11) double bond, a necessary precursor for introducing the 9α-halogen in corticosteroids like dexamethasone. google.com However, this dehydration step can lead to the formation of the Δ8(9) isomer as a byproduct. google.com

Future research in this area is focused on developing novel synthetic routes that offer greater control over stereochemistry and minimize the formation of unwanted isomers like this compound. This includes exploring new catalysts and reaction conditions for the dehydration step. For instance, there is a lack of published data on using mineral acids in an aprotic organic solvent for the dehydration of 9α-hydroxy-androst-4-en-3,17-dione (9-OH-AD) to form Δ9(11)-AD, suggesting an area for further investigation. google.com

The development of more efficient and selective synthetic methods is crucial for producing pure samples of this compound for research purposes. This will enable a more thorough investigation of its biological properties without the confounding effects of other isomers. Additionally, advancements in synthetic chemistry, such as the use of "click chemistry" and chemoenzymatic approaches, could offer new avenues for creating novel dexamethasone conjugates and derivatives for targeted research applications. nih.govmdpi.com

Table 1: Key Intermediates and Reactions in Dexamethasone Synthesis

Intermediate/ReactionDescriptionSignificance in this compound Context
9α-hydroxy-androst-4-en-3,17-dione (9-OH-AD)A key intermediate in the synthesis of corticosteroids from phytosterols.Dehydration of this compound can lead to the formation of the undesired Δ8(9)-AD isomer alongside the desired Δ9(11)-AD. google.com
Δ9(11)-androst-4-en-3,17-dione (Δ9(11)-AD)The desired product from the dehydration of 9-OH-AD, containing the crucial double bond for further functionalization.The presence of the Δ9(11) double bond is a prerequisite for the introduction of the 9α-halogen in dexamethasone synthesis. google.com
Δ8(9)-androst-4-en-3,17-dione (Δ8(9)-AD)An undesirable isomeric byproduct formed during the dehydration of 9-OH-AD.Its formation complicates the synthesis and purification of dexamethasone and its precursors. google.com
Dehydration ReactionThe chemical process of removing a water molecule, in this context from the 9α-hydroxy group.The conditions of this reaction are critical in determining the ratio of Δ9(11) to Δ8(9) isomers produced. google.com

Advanced Analytical Techniques for Trace Analysis and Metabolomics in Research

The accurate detection and quantification of this compound, especially at trace levels, and the study of its metabolic fate are critical for understanding its biological significance. Advances in analytical chemistry provide powerful tools for this research.

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), stands out as a robust method for steroid analysis. nih.gov Techniques like UHPLC-MS/MS (Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry) offer high sensitivity and selectivity, enabling the separation and identification of closely related steroid isomers. nih.gov This is particularly important for distinguishing this compound from dexamethasone and other isomers that may be present in synthetic mixtures or biological samples. google.com The development of specific analytical methods is crucial for the rigorous validation of the presence and concentration of this compound and its metabolites. wada-ama.org

Cyclic ion mobility spectrometry-mass spectrometry (cIMS-MS) is another advanced technique that shows promise for the rapid and selective analysis of cannabinoids, including isomers of THC. acs.org This technology could potentially be adapted for the analysis of steroid isomers like this compound, offering an alternative to traditional chromatographic methods.

For metabolomics studies, which aim to comprehensively profile the small-molecule metabolites in a biological system, liquid chromatography-mass spectrometry (LC-MS) based platforms are invaluable. mdpi.comnih.govcore.ac.uk These approaches can be used to investigate the metabolic perturbations induced by this compound, providing insights into its mechanism of action and potential biological effects. mdpi.comnih.govcore.ac.uk Chemical isotope labeling LC-MS, for example, can enhance the coverage and accuracy of metabolome analysis. mdpi.com

Table 2: Advanced Analytical Techniques for this compound Research

TechniqueApplication in this compound ResearchAdvantages
UHPLC-MS/MSSeparation and quantification of this compound and its metabolites.High sensitivity, selectivity, and ability to resolve isomers. nih.gov
cIMS-MSPotential for rapid, non-chromatographic separation of steroid isomers.Fast analysis times and complementary separation based on ion mobility. acs.org
LC-MS-based MetabolomicsProfiling of metabolic changes in response to this compound exposure.Provides a global view of the biochemical impact of the compound. mdpi.comnih.govcore.ac.uk

Application of Omics Technologies (Proteomics, Metabolomics, Transcriptomics) in this compound Research

Omics technologies offer a powerful, systems-level approach to unraveling the biological effects of compounds like this compound. By simultaneously measuring changes in large numbers of genes (transcriptomics), proteins (proteomics), and metabolites (metabolomics), researchers can gain a comprehensive understanding of the molecular pathways affected by this specific steroid isomer.

Transcriptomics analysis, for instance using next-generation sequencing (NGS), can reveal how this compound alters gene expression profiles. Studies on the related compound, Δ8-THC, have demonstrated the utility of this approach in identifying the upregulation of genes in specific neural pathways. nih.gov Similar studies with this compound could pinpoint the genes and signaling cascades it modulates, providing clues to its specific biological functions and distinguishing its effects from those of dexamethasone. Research on dexamethasone has already shown its ability to cause widespread transcriptomic changes in various tissues, and similar comprehensive analyses for this compound are warranted. frontiersin.orgmdpi.com

Proteomics , often employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), allows for the large-scale identification and quantification of proteins in cells or tissues. nih.gov This can reveal how this compound treatment alters the abundance of proteins involved in various cellular processes. For example, proteomic studies on dexamethasone have identified changes in proteins related to muscle atrophy, brain size reduction, and kidney function. nih.gov Applying this technology to this compound would help to map its specific impact on the proteome and identify potential protein biomarkers of its activity.

Metabolomics , as previously mentioned, provides a snapshot of the metabolic state of a biological system. mdpi.comnih.govcore.ac.uk By analyzing the changes in the metabolome following exposure to this compound, researchers can understand its influence on metabolic pathways such as glucose metabolism, amino acid metabolism, and lipid metabolism. mdpi.comnih.gov This is particularly relevant given the known metabolic side effects of glucocorticoids like dexamethasone. mdpi.comnih.gov

Integrating data from these different omics platforms can provide a more complete and nuanced picture of the biological activity of this compound. This multi-omics approach is essential for building a comprehensive understanding of its mechanism of action and for identifying its unique biological signature compared to other corticosteroids.

Table 3: Omics Technologies in this compound Research

Omics TechnologyResearch FocusPotential Insights
TranscriptomicsGene expression profilingIdentification of genes and pathways regulated by this compound. nih.gov
ProteomicsProtein expression and modification analysisUnderstanding the impact on cellular functions and identification of protein biomarkers. nih.gov
MetabolomicsSmall molecule metabolite profilingElucidation of effects on metabolic pathways and overall metabolic state. mdpi.comnih.govcore.ac.uk

Designing this compound as a Chemical Probe for Unraveling Steroid Biology

A chemical probe is a small molecule used to study biological systems, such as proteins or pathways. Designing this compound as a chemical probe could provide a valuable tool for dissecting the complexities of steroid biology. Given its structural similarity but distinct isomeric form compared to the well-studied dexamethasone, this compound has the potential to exhibit unique interactions with biological targets, thereby illuminating subtle aspects of steroid signaling.

The development of this compound as a chemical probe would involve several key considerations. Firstly, its selectivity for specific receptors or enzymes would need to be thoroughly characterized. While it is structurally related to dexamethasone, the shift in the double bond position could alter its binding affinity and selectivity for the glucocorticoid receptor (GR) and other potential off-targets. conicet.gov.ar

Furthermore, this compound could be modified to create more sophisticated probes. For example, it could be functionalized with fluorescent tags or other reporter groups to enable visualization of its subcellular localization and interactions with target proteins in real-time. nih.gov The synthesis of such derivatives would leverage advances in medicinal chemistry, including techniques for creating steroid conjugates. acs.org

By comparing the effects of a highly characterized this compound probe with those of dexamethasone and other corticosteroids, researchers could begin to understand the structural determinants of steroid activity. This could help to answer fundamental questions about how subtle changes in steroid structure translate into different biological responses. The "dualsteric" approach, where a molecule is designed to bind to both an orthosteric and an allosteric site on a protein, could also be a concept explored in the future design of probes based on the this compound scaffold. rsc.org

Table 4: Considerations for Designing this compound as a Chemical Probe

Design AspectRationaleResearch Goal
Selectivity ProfilingThe altered double bond position may change target affinity and selectivity.To determine the specific biological targets of this compound.
FunctionalizationAddition of reporter groups (e.g., fluorophores) allows for visualization.To track the probe's location and interactions within cells. nih.gov
Comparative StudiesComparing its effects to dexamethasone can highlight the role of the Δ8(9) double bond.To understand the structure-activity relationships of corticosteroids.

Exploration of this compound in Advanced in vitro Systems (e.g., Organoids, 3D Cultures)

Advanced in vitro models, such as organoids and 3D cell cultures, offer a more physiologically relevant environment for studying the effects of compounds like this compound compared to traditional 2D cell cultures. lek.com These models better mimic the complex cell-cell and cell-matrix interactions found in native tissues, providing a more accurate platform for predicting in vivo responses. lek.com

Organoids , which are self-organizing 3D structures derived from stem cells or tissue progenitors, can recapitulate the architecture and function of specific organs. lek.com The use of organoid cultures to study the effects of dexamethasone is an emerging area of research. nih.govnih.govresearchgate.net For example, intestinal organoids have been used to investigate the induction of the nuclear receptor LRH-1 by dexamethasone. researchgate.net Applying this compound to various organoid models (e.g., liver, lung, intestine) could reveal tissue-specific responses and provide insights into its potential effects on organ development and function.

3D cell cultures also provide a more realistic setting for studying cellular behavior. For instance, 3D bioengineered skeletal muscle models have been developed to investigate steroid myopathy induced by dexamethasone. biologists.com These models allow for the functional assessment of muscle contractility and the molecular mechanisms underlying muscle atrophy. biologists.com Exploring the impact of this compound in such systems could determine if it shares the myopathic properties of dexamethasone or if the isomeric difference leads to a different functional outcome.

The use of these advanced in vitro systems can help to bridge the gap between preclinical animal studies and human clinical trials, offering a more refined and potentially more predictive approach to understanding the biological activity of this compound. lek.com These models are particularly valuable for initial screening and mechanistic studies, potentially reducing the reliance on animal testing. oup.com

Table 5: Application of Advanced in vitro Systems for this compound Research

In vitro SystemPotential Application for this compoundKey Research Questions
Organoids (e.g., intestinal, liver)To study tissue-specific responses and effects on organoid development and function.Does this compound affect cell differentiation and gene expression in a tissue-specific manner? nih.govresearchgate.net
3D Skeletal Muscle CulturesTo investigate potential effects on muscle physiology and pathology (e.g., myopathy).Does this compound induce muscle atrophy or alter contractile function? biologists.com
3D Tumor SpheroidsTo assess potential anti-cancer or cancer-promoting effects in a more realistic tumor microenvironment.How does this compound influence tumor cell proliferation, invasion, and drug resistance?

Q & A

Basic: What analytical methods are validated for quantifying Δ8(9)-Dexamethasone in biological matrices, and how should researchers optimize detection limits?

This compound can be quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with specific protocols to minimize interference. Key steps include:

  • Chromatographic separation : Use a C18 column with mobile phases of acetonitrile and 0.1% formic acid in water to resolve structural analogs like betamethasone .
  • Mass spectrometry : Optimize transitions for precursor-to-product ions (e.g., m/z 393.2 → 355.1 for dexamethasone) to enhance specificity .
  • Sample preparation : Employ solid-phase extraction (SPE) to reduce matrix effects. Validate recovery rates (≥85%) and limit of quantification (LOQ ≤ 1 ng/mL) using spiked quality controls .

Advanced: How can researchers resolve contradictory in vitro data on this compound’s dual effects (stimulatory vs. inhibitory) in androgen-dependent cell models?

Contradictory effects, such as inhibition of testosterone-induced proliferation at high concentrations (10⁻⁵–10⁻⁸ M) but enhancement at lower concentrations (10⁻⁹–10⁻¹⁰ M), require:

  • Dose-response stratification : Design experiments with ≥10 concentration points spanning 10⁻¹²–10⁻⁴ M to capture biphasic behavior .
  • Receptor-binding assays : Perform Scatchard analysis to quantify glucocorticoid receptor (GR) and androgen receptor (AR) affinity (e.g., Kd ≈ 5 nM for GR in SC-3 cells) and assess cross-talk .
  • Mechanistic validation : Use siRNA knockdown of GR/AR to isolate receptor-specific effects. Pair with DNA synthesis (³H-thymidine incorporation) and cell-count assays to confirm proliferative outcomes .

Basic: What experimental design principles are critical for studying this compound’s glucocorticoid activity in preclinical models?

  • Controls : Include vehicle (e.g., DMSO), positive controls (e.g., prednisolone), and GR antagonists (e.g., mifepristone) to validate specificity .
  • Dosing regimens : Administer dexamethasone at physiological (1–10 nM) and supraphysiological (1–10 µM) ranges to mimic endogenous vs. therapeutic exposure .
  • Endpoint selection : Measure biomarkers like serum cortisol suppression (ELISA) and tissue GR downregulation (Western blot) .

Advanced: How can researchers address cross-reactivity challenges when analyzing this compound in multi-corticosteroid panels?

Cross-reactivity with structurally similar glucocorticoids (e.g., betamethasone, prednisolone) demands:

  • Chromatographic optimization : Adjust gradient elution (e.g., 30%–95% acetonitrile over 15 minutes) to achieve baseline separation of analogs .
  • High-resolution MS : Use Q-TOF or Orbitrap systems with mass accuracy < 2 ppm to distinguish isobaric compounds .
  • Antibody validation : For immunoassays, test cross-reactivity using spiked samples and report thresholds (e.g., <5% cross-reactivity at equimolar concentrations) .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Waste disposal : Follow OSHA HCS guidelines for organic solvents (e.g., acetonitrile) and dexamethasone-contaminated materials. Use certified biohazard containers .
  • Exposure response : For spills, decontaminate with 70% ethanol and report incidents for medical evaluation of potential immunosuppressive effects .

Advanced: How should researchers statistically validate method-specific thresholds for this compound in clinical research?

  • Receiver operating characteristic (ROC) analysis : Establish thresholds (e.g., 1.8 µg/dL post-dexamethasone suppression) with sensitivity/specificity >90% using patient cohorts .
  • Bland-Altman plots : Compare LC-MS/MS and immunoassay results to quantify bias (e.g., ±15% acceptable for inter-method variability) .
  • Multivariate regression : Adjust for confounders (e.g., BMI, renal function) when correlating dexamethasone levels with clinical outcomes .

Basic: What are the best practices for documenting this compound experiments to ensure reproducibility?

  • Reagent documentation : Specify manufacturer, purity (e.g., ≥98%), lot number, and storage conditions (e.g., −20°C for stock solutions) .
  • Protocol granularity : Detail centrifugation speeds, incubation times, and instrument settings (e.g., ESI voltage: 3.5 kV) .
  • Data archiving : Upload raw spectra, chromatograms, and analysis code to repositories like Zenodo or Figshare .

Advanced: How can researchers model this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships in heterogeneous populations?

  • Compartmental modeling : Use non-linear mixed-effects software (e.g., NONMEM) to estimate clearance (CL) and volume of distribution (Vd) across demographics .
  • Covariate analysis : Incorporate genetic polymorphisms (e.g., CYP3A4*22) affecting dexamethasone metabolism .
  • In vitro-in vivo extrapolation (IVIVE) : Link GR occupancy (from radioligand binding) to clinical anti-inflammatory efficacy using Emax models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.